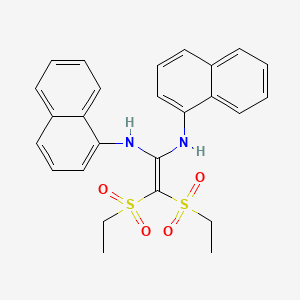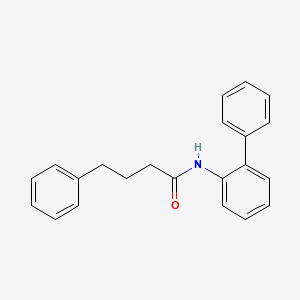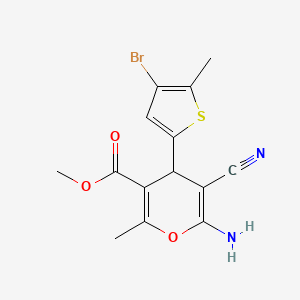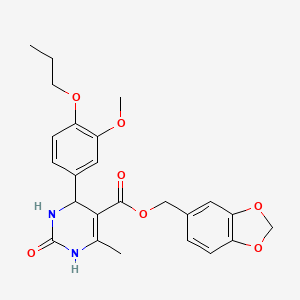
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine, also known as BESN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BESN is a versatile compound that has been used in various scientific studies, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine exerts its effects by binding to metal ions and forming stable complexes. The complex formation between 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine and metal ions results in a change in the fluorescence properties of 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine. 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to selectively bind to metal ions, making it a useful tool for detecting metal ions in biological samples. 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has several advantages in lab experiments. It is a relatively simple compound to synthesize, making it readily available for use in scientific research. 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has also been shown to have high selectivity for metal ions, making it a useful tool for detecting metal ions in biological samples. However, 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has some limitations in lab experiments. It has limited solubility in aqueous solutions, which can limit its use in some applications.
Direcciones Futuras
There are several future directions for 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine research. One potential direction is the development of new 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine derivatives with improved properties, such as increased solubility in aqueous solutions. Another potential direction is the use of 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine as a potential anti-cancer agent, which requires further investigation. Additionally, 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine can be used as a chiral selector in chromatography, and further research can be conducted to explore its potential applications in this field.
Conclusion:
In conclusion, 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine is a versatile compound that has gained significant attention in the field of scientific research due to its unique properties. It has been used in various scientific studies, including biochemistry, pharmacology, and medicinal chemistry. 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has several advantages in lab experiments, such as its relative ease of synthesis and high selectivity for metal ions. However, it also has some limitations, such as limited solubility in aqueous solutions. There are several future directions for 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine research, including the development of new derivatives with improved properties and the exploration of its potential applications as a chiral selector in chromatography and as a potential anti-cancer agent.
Métodos De Síntesis
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine is synthesized by reacting 2-naphthylamine with ethyl sulfonic acid in the presence of a catalyst. The product is then reacted with ethylenediamine to obtain 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine. The synthesis method of 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine is relatively simple and straightforward, making it an attractive compound for scientific research.
Aplicaciones Científicas De Investigación
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has been widely used in various scientific studies due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has also been used as a chiral selector in chromatography and as a ligand in metal-catalyzed reactions. Additionally, 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has been used as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2,2-bis(ethylsulfonyl)-1-N,1-N'-dinaphthalen-1-ylethene-1,1-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S2/c1-3-33(29,30)26(34(31,32)4-2)25(27-23-17-9-13-19-11-5-7-15-21(19)23)28-24-18-10-14-20-12-6-8-16-22(20)24/h5-18,27-28H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDLQUXHBDFMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(=C(NC1=CC=CC2=CC=CC=C21)NC3=CC=CC4=CC=CC=C43)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-bis(ethylsulfonyl)-1-N,1-N'-dinaphthalen-1-ylethene-1,1-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4890693.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(4-chlorophenyl)-4-piperidinol](/img/structure/B4890702.png)
![2-{5-[4-(allyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4890708.png)

![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4890725.png)

![5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4890731.png)


![methyl 4-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4890760.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)